Cas no 1912-63-6 (Androsta-3,5-dien-17-one)

Androsta-3,5-dien-17-one 化学的及び物理的性質
名前と識別子
-
- Androsta-3,5-dien-17-one
- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
- 3,5-androstadien-17-one
- AG-E-39656
- Androst-3,5-diene-17-one
- androsta-3,5(6)-dien-17-one
- Androsta-3,5-dien-17-on
- androsta-3,5-diene-17-one
- Androstadien-(3.5)-on-(17)
- CTK0H1701
- D3,5-Androstadien-17-one
- SureCN132234
- DTXSID60572238
- NINLAYUXSUKKHW-QAGGRKNESA-N
- Androsta-3,5-dien-17-one #
- SCHEMBL132234
- AMY39098
- 1912-63-6
- BDBM50135986
- 3,5-Androstandien-17-one
- CHEMBL3752366
-
- インチ: InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3
- InChIKey: NINLAYUXSUKKHW-UHFFFAOYSA-N
- ほほえんだ: CC12CCC3C(CC=C4C3(C)CCC=C4)C1CCC2=O
計算された属性
- せいみつぶんしりょう: 270.19848
- どういたいしつりょう: 270.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- PSA: 17.07
- LogP: 4.68440
Androsta-3,5-dien-17-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A191260-5mg |
Androsta-3,5-dien-17-one |
1912-63-6 | 5mg |
$ 130.00 | 2022-06-08 | ||
TRC | A191260-50mg |
Androsta-3,5-dien-17-one |
1912-63-6 | 50mg |
$ 1045.00 | 2022-06-08 | ||
TRC | A191260-25mg |
Androsta-3,5-dien-17-one |
1912-63-6 | 25mg |
$ 540.00 | 2022-06-08 |
Androsta-3,5-dien-17-one 関連文献
-
Juliette A. Boynton,James R. Hanson,Mansur D. Liman J. Chem. Res. (S) 1998 376
-
2. Epoxidation of 3α,5-cyclo-5α-androst-6-en-17-oneRichard C. Cambie,Peter W. Thomas,James R. Hanson J. Chem. Soc. Perkin Trans. 1 1975 323
-
James R. Hanson,Peter B. Hitchcock,Sivajini Nagaratnam J. Chem. Res. (S) 1999 22
-
James R. Hanson,Ismail Kiran J. Chem. Res. (S) 1999 594
-
5. The selective protection of the 3-ketone functions of steroids as heptafluoro-p-tolyl enol ethersMichael Jarman,Raymond McCague J. Chem. Soc. Perkin Trans. 1 1987 1129
-
D. D. Evans,J. Hussey J. Chem. Soc. C 1969 2504
-
7. The selective protection of the 3-ketone functions of steroids as heptafluoro-p-tolyl enol ethersMichael Jarman,Raymond McCague J. Chem. Soc. Perkin Trans. 1 1987 1129
-
8. Reactions of androsta-3,5-dienes with m-chloroperbenzoic acidRichard C. Cambie,Christine M. Read,Peter S. Rutledge,Geoffrey J. Walker,Paul D. Woodgate,James R. Hanson J. Chem. Soc. Perkin Trans. 1 1980 2581
-
D. N. Kirk,Jennifer M. Wiles J. Chem. Soc. D 1970 518
-
James R. Hanson,Peter B. Hitchcock,Vasuki Thangavelu,Cavit Uyanik J. Chem. Res. (S) 1999 18
Androsta-3,5-dien-17-oneに関する追加情報
Androsta-3,5-dien-17-one (CAS No. 1912-63-6): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
Androsta-3,5-dien-17-one, a naturally occurring steroid hormone, is a compound with significant interest in the field of biochemical research and pharmaceutical development. With the CAS number 1912-63-6, this molecule has garnered attention for its structural and functional properties. This article delves into the chemical characteristics, biological significance, and recent advancements in the study of Androsta-3,5-dien-17-one, highlighting its potential applications in medicine and biotechnology.
The molecular structure of Androsta-3,5-dien-17-one consists of a steroidal backbone with a double bond at the 3-position and another at the 5-position of the A-ring, along with a ketone group at the 17-position. This configuration contributes to its unique reactivity and biological interactions. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of synthetic analogs for therapeutic purposes.
In recent years, researchers have been exploring the pharmacological potential of Androsta-3,5-dien-17-one. Studies have indicated that this compound may exhibit properties relevant to endocrine regulation, making it a candidate for investigating mechanisms related to steroid receptor interactions. The molecule's ability to modulate these pathways has sparked interest in its role in metabolic disorders and hormonal imbalances.
One of the most compelling areas of research involves the use of Androsta-3,5-dien-17-one in studying androgen receptor signaling. The compound's structural similarity to natural androgens suggests that it could serve as a tool for understanding how these hormones influence various physiological processes. Additionally, its potential to interact with other nuclear receptors has opened avenues for exploring its effects on gene expression and cellular function.
Emerging evidence also points to the therapeutic potential of Androsta-3,5-dien-17-one in addressing age-related decline. Research has shown that this compound may have neuroprotective effects, potentially contributing to the development of treatments for neurodegenerative diseases. The ability of Androsta-3,5-dien-17-one to cross the blood-brain barrier further enhances its appeal as a candidate for such applications.
The synthesis of Androsta-3,5-dien-17-one has been optimized through various chemical methodologies, including cyclization reactions and oxidation processes. These synthetic routes have enabled researchers to produce larger quantities of the compound for both laboratory studies and potential clinical trials. The efficiency and scalability of these methods are crucial for advancing research and development efforts.
Furthermore, the analytical characterization of Androsta-3,5-dien-17-one has been refined using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into the compound's molecular structure and purity, ensuring that researchers can conduct experiments with high confidence in their results.
The biological activity of Androsta-3,5-dien-17-one has been evaluated through in vitro assays that measure its interaction with target proteins and enzymes. These studies have revealed promising results regarding its ability to modulate signaling pathways involved in inflammation and oxidative stress. Such findings suggest that Androsta-3,5-dien-17-one could be developed into a novel therapeutic agent for conditions characterized by these pathological processes.
In conclusion, Androsta-3,5-dien-17-one (CAS No. 1912-63-6) is a compound with multifaceted applications in biochemical research and pharmaceutical development. Its unique structural features and biological properties make it a valuable tool for studying steroid hormone signaling and exploring new therapeutic strategies. As research continues to uncover its potential benefits, Androsta-3,5-dien-17-one is poised to play an increasingly important role in advancing our understanding of human health and disease.
1912-63-6 (Androsta-3,5-dien-17-one) 関連製品
- 104700-98-3(Ganoderal A)
- 152-62-5(Dydrogesterone)
- 5173-46-6(Estra-4,9-Diene-3,17-Dione)
- 977-79-7(Medrogestone)
- 1162-56-7(6-Dehydroprogesterone)
- 19457-55-7(1,2-Dihydro Exemestane)
- 2034323-18-5(1-(3-methoxyphenyl)-3-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}urea)
- 928937-04-6(4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)
- 2224305-75-1(N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)


